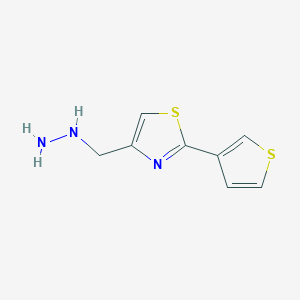
4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole is a heterocyclic compound that contains both thiazole and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole can be achieved through a multi-step process. One common method involves the reaction of thiophene-3-carbaldehyde with thiosemicarbazide to form the intermediate 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s hydrazinylmethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Thiophen-3-yl)-1,3-thiazole
- 4-(Thiophen-3-yl)-1,3-thiazole
- 4-(Hydrazinylmethyl)-1,3-thiazole
Uniqueness
4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole is unique due to the presence of both hydrazinylmethyl and thiophen-3-yl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
926268-32-8 |
|---|---|
Fórmula molecular |
C8H9N3S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
(2-thiophen-3-yl-1,3-thiazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C8H9N3S2/c9-10-3-7-5-13-8(11-7)6-1-2-12-4-6/h1-2,4-5,10H,3,9H2 |
Clave InChI |
RVDHDSDCDNKYGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=NC(=CS2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


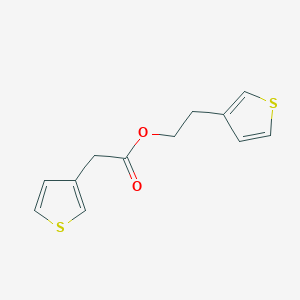
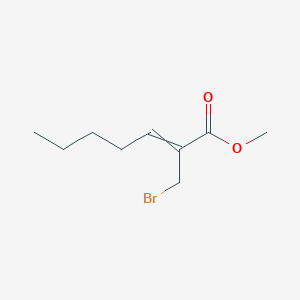
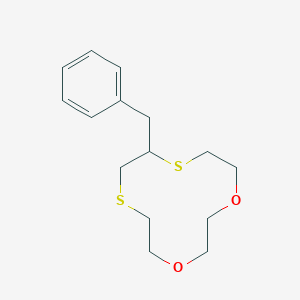
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
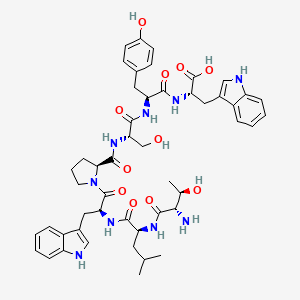
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)





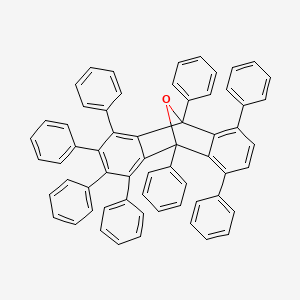
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
